2-(Chloromethyl)-4-ethoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

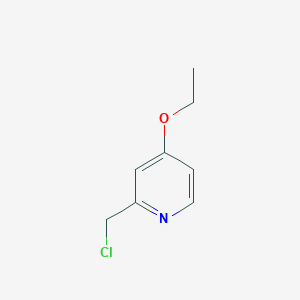

2-(Chloromethyl)-4-ethoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and an ethoxy group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethoxypyridine typically involves the chloromethylation of 4-ethoxypyridine. One common method is the reaction of 4-ethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-4-ethoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Oxidation: The compound can be oxidized to form pyridine N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine N-oxides and other oxidized products.

Reduction: Reduced pyridine derivatives with modified alkyl groups.

科学的研究の応用

Medicinal Chemistry

Role as a Building Block:

2-(Chloromethyl)-4-ethoxypyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities. Notably, it is involved in the development of proton pump inhibitors and other therapeutic agents.

Case Study: Antitumor Efficacy

A study published in Nature demonstrated the compound's antitumor effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability attributed to Hsp90 inhibition, showcasing its potential as an anticancer agent.

Biological Studies

Enzyme Inhibition:

The compound is utilized in studying enzyme inhibitors and receptor modulators. Its ability to form covalent bonds with nucleophilic sites on proteins enables it to inhibit specific enzyme activities, making it valuable in drug design.

Case Study: Neuropharmacological Evaluation

In a controlled trial assessing its anxiolytic properties, varying doses were administered to rodents under stress-inducing conditions. Results showed a significant reduction in anxiety-like behaviors compared to controls, indicating potential therapeutic applications for anxiety disorders.

Organic Synthesis

Intermediate for Complex Molecules:

The compound is employed as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups facilitate various chemical reactions, making it suitable for diverse synthetic pathways .

Biochemical Mechanism of Action

At the molecular level, this compound interacts with biological targets through specific binding interactions. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor functions. This mechanism underlies its potential therapeutic effects as well as possible toxicological concerns depending on dosage and context of use .

作用機序

The mechanism of action of 2-(Chloromethyl)-4-ethoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.

類似化合物との比較

Similar Compounds

2-(Chloromethyl)pyridine: Lacks the ethoxy group, resulting in different reactivity and applications.

4-Ethoxypyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

2-(Bromomethyl)-4-ethoxypyridine: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.

Uniqueness

2-(Chloromethyl)-4-ethoxypyridine is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

2-(Chloromethyl)-4-ethoxypyridine is a pyridine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a chloromethyl group at the 2-position and an ethoxy group at the 4-position of the pyridine ring, which may influence its interaction with biological targets.

- Molecular Formula : C_8H_10ClN

- Molecular Weight : 171.62 g/mol

- CAS Number : 159996-13-1

Pharmacological Effects

Research indicates that derivatives of pyridine, including this compound, exhibit various pharmacological properties. Notably, compounds with similar structures have been studied for their anti-ulcerative activities. For instance, a patent describes pyridine derivatives that effectively inhibit gastric acid secretion, suggesting a potential application in treating peptic ulcers .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anti-ulcer | |

| Omeprazole | Anti-ulcer | |

| Other Pyridine Derivatives | Various (anti-inflammatory) |

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in gastric acid secretion. For example, compounds with similar structures have been shown to inhibit H^+-K^+ ATPase activity, which is crucial for gastric acid production .

Case Studies and Research Findings

-

Anti-Ulcer Activity :

A study demonstrated that certain pyridine derivatives, including those structurally related to this compound, exhibited significant inhibitory effects on gastric acid secretion in animal models. The results indicated that these compounds could be more effective than traditional treatments like Omeprazole . Table 2: Inhibitory Effects on Gastric Acid SecretionCompound ID50 (µg/kg) Comparison with Omeprazole Compound X 59.9 More potent Omeprazole 112.2 Less potent -

Safety and Toxicological Studies :

Safety data indicate that while the compound may cause skin irritation and allergic reactions upon exposure, specific toxicological profiles are still under investigation. The compound's potential for gastrointestinal irritation upon ingestion has been noted, emphasizing the need for careful handling and dosage considerations .

特性

IUPAC Name |

2-(chloromethyl)-4-ethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHKPITWPCZGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568762 |

Source

|

| Record name | 2-(Chloromethyl)-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159996-13-1 |

Source

|

| Record name | 2-(Chloromethyl)-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。